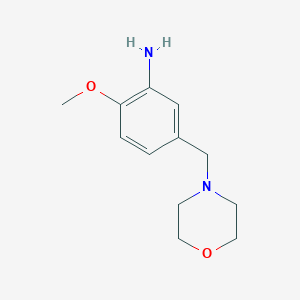![molecular formula C16H11N3O3 B8416494 5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B8416494.png)
5'-Nitro-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a nitro group and a phenyl group attached to a bipyridine core. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves the following steps:
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated bipyridine in the presence of a palladium catalyst.
Cyclization: The final step involves cyclization to form the desired bipyridine structure, which can be achieved through various cyclization methods depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Coupling Reactions: The bipyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Coupling Reactions: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
Scientific Research Applications
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and preventing the substrate from binding.
Fluorescent Probes: The bipyridine core can interact with metal ions, leading to changes in fluorescence properties that can be used for imaging.
Therapeutic Effects: The nitro and phenyl groups may interact with cellular targets, such as DNA or proteins, leading to cytotoxic effects in cancer cells or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the nitro and phenyl groups, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications but with different electronic properties.
5-Nitro-2-(3-phenylpropylamino)benzoic Acid: Another nitro-containing compound with different structural features and applications.
Uniqueness
5’-Nitro-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is unique due to the combination of the nitro group, phenyl group, and bipyridine core, which imparts distinct electronic and photophysical properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-nitro-1-phenyl-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)10-12(14-8-4-5-9-17-14)11-18(16)13-6-2-1-3-7-13/h1-11H |
InChI Key |
SPRHGLXBYNZUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2,2,2-trifluoro-1-[4-(2-propyn-1-ylamino)phenyl]-](/img/structure/B8416415.png)
![{[(Benzyloxy)carbonyl]amino}ethanethioic S-acid](/img/structure/B8416418.png)

![5-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]-2,4-imidazolidinedione](/img/structure/B8416421.png)






![8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8416478.png)

![N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)
